Tert-butyl 2-(4-formyl-3-hydroxyphenoxy)acetate
Description
Properties
Molecular Formula |
C13H16O5 |
|---|---|
Molecular Weight |
252.26 g/mol |
IUPAC Name |
tert-butyl 2-(4-formyl-3-hydroxyphenoxy)acetate |
InChI |
InChI=1S/C13H16O5/c1-13(2,3)18-12(16)8-17-10-5-4-9(7-14)11(15)6-10/h4-7,15H,8H2,1-3H3 |
InChI Key |
NZGUNTITKVXEDN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)COC1=CC(=C(C=C1)C=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(4-formyl-3-hydroxyphenoxy)acetate typically involves the esterification of 4-formyl-3-hydroxyphenol with tert-butyl bromoacetate. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like acetone or dimethylformamide (DMF). The reaction conditions often require refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring efficient mixing and heat transfer, and implementing purification steps such as recrystallization or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Ester Hydrolysis
The tert-butyl ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.
| Reaction Conditions | Products | Key Observations |
|---|---|---|
| 1 M NaOH in MeOH/H₂O, 12 h | 2-(4-formyl-3-hydroxyphenoxy)acetic acid | Complete de-esterification achieved under mild basic conditions. |
| TFA/DCM (1:1), 12 h | 2-(4-formyl-3-hydroxyphenoxy)acetic acid | Acidic conditions preserve the aldehyde group while cleaving the tert-butyl ester. |
Mechanistic Insight :
-
Base-mediated hydrolysis proceeds via nucleophilic attack of hydroxide on the ester carbonyl, forming a tetrahedral intermediate.
-
Acidic hydrolysis involves protonation of the ester oxygen, followed by cleavage of the tert-butyl group as isobutylene .
Aldehyde Group Reactivity
The formyl group participates in oxidation, reduction, and condensation reactions.
Reduction
| Reagents | Products | Conditions | Yield |
|---|---|---|---|
| NaBH₄ in EtOH | 2-(4-(hydroxymethyl)-3-hydroxyphenoxy)acetate | RT, 2 h | 85% |
| H₂/Pd-C in EtOH | 2-(4-(hydroxymethyl)-3-hydroxyphenoxy)acetate | 12 h, reflux | 78% |
Oxidative Coupling
| Reagents | Products | Conditions |
|---|---|---|
| K₂S₂O₈/NaOH | Cross-linked polymeric structures | 24 h, 80°C |
Nucleophilic Substitution at the Phenolic Oxygen
The phenolic hydroxyl group can be functionalized via alkylation or acylation.
| Reagents | Products | Conditions | Yield |
|---|---|---|---|
| CH₃I/K₂CO₃ in acetone | Methoxy-substituted derivative | Reflux, 6 h | 92% |
| AcCl/Et₃N in DCM | Acetylated derivative | 0°C → RT, 12 h | 88% |
Condensation Reactions
The aldehyde group forms Schiff bases with amines, enabling applications in coordination chemistry.
| Amine | Catalyst | Conditions | Product |
|---|---|---|---|
| 4-Aminobenzoic acid | None | EtOH, reflux, 8 h | Imine-linked conjugate |
| Ethylenediamine | AcOH | RT, 24 h | Macrocyclic chelator |
Key Finding :
Schiff base formation is reversible in aqueous media but stabilizes in non-polar solvents.
Cross-Coupling Reactions
The aromatic ring undergoes palladium-catalyzed coupling for structural diversification.
| Reagents | Conditions | Products | Yield |
|---|---|---|---|
| Phenylboronic acid/Pd(PPh₃)₄ | DMF/H₂O, 80°C, 12 h | Biaryl derivatives | 65% |
Stability Under Thermal and Photolytic Conditions
| Condition | Observation |
|---|---|
| 100°C, 24 h (neat) | Partial decomposition (<10%) with retained aldehyde functionality. |
| UV light (254 nm), 48 h | Photooxidation of the aldehyde to carboxylic acid (15% conversion). |
Comparative Reactivity Table
| Functional Group | Reaction Type | Rate (Relative) | Catalyst Dependence |
|---|---|---|---|
| Aldehyde | Schiff base formation | Fast | Acid/Base |
| Ester | Hydrolysis | Moderate | Base > Acid |
| Phenolic -OH | Alkylation | Slow | Base |
Scientific Research Applications
Tert-butyl 2-(4-formyl-3-hydroxyphenoxy)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: Potential applications in the development of bioactive compounds. The formyl and hydroxy groups can be modified to create derivatives with biological activity.
Medicine: Research into its derivatives for potential therapeutic applications. The compound’s structure allows for modifications that could lead to new drugs.
Industry: Used in the production of specialty chemicals and materials. Its unique structure can impart desirable properties to polymers and other materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-(4-formyl-3-hydroxyphenoxy)acetate depends on the specific reactions it undergoes. Generally, the formyl group can participate in nucleophilic addition reactions, while the hydroxy group can engage in hydrogen bonding and other interactions. The ester group can undergo hydrolysis under acidic or basic conditions, releasing the corresponding acid and alcohol.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
The following compounds share structural similarities with tert-butyl 2-(4-formyl-3-hydroxyphenoxy)acetate, differing primarily in substituent groups, ester moieties, or aromatic systems:
tert-Butyl 2-(3-formylphenoxy)acetate
- CAS: Not explicitly provided (see ).
- Molecular Formula: Likely C₁₃H₁₆O₅ (inferred from nomenclature).
- Safety: Releases carbon oxides and nitrogen oxides (NOₓ) during combustion, posing inhalation hazards .
tert-Butyl 2-{[5-(4-cyanophenyl)pyridin-3-yl]sulfonyl}acetate
- CAS: Not provided.
- Molecular Formula : C₁₈H₁₈N₂O₄S (MW: 358.40 g/mol) .
- Key Differences: Incorporates a sulfonyl group and a pyridine ring instead of a phenolic core. The sulfonyl group enhances electrophilicity, while the pyridine enables π-π stacking.
- Crystallography: Crystallizes in a monoclinic system (space group P2₁/c) with hydrogen-bonded 3D networks . Applications include crystal engineering and medicinal intermediates .
tert-Butyl 2-(4-formyl-2-methoxyphenoxy)acetate
- CAS : 179002-91-6.
- Molecular Formula : C₁₄H₁₈O₅ (MW: 266.29 g/mol) .
- Key Differences: A methoxy group replaces the hydroxyl at position 2. Methoxy is less acidic and cannot donate hydrogen bonds, reducing water solubility compared to the target compound.
Ethyl 2-(4-chlorophenoxy)acetoacetate
Physical and Chemical Properties
Biological Activity
Tert-butyl 2-(4-formyl-3-hydroxyphenoxy)acetate is an organic compound known for its potential biological activities, particularly in the fields of medicinal chemistry and material science. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C13H16O5
- Molecular Weight : 252.26 g/mol
- Functional Groups : The compound features a tert-butyl group, an acetate moiety, and a phenolic unit with both formyl and hydroxyl groups. This unique structure contributes to its reactivity and solubility characteristics.
Antioxidant Properties
Research indicates that compounds similar to this compound exhibit significant antioxidant activity. For instance, phenolic compounds are known to donate hydrogen atoms or electrons to neutralize free radicals, thus preventing oxidative stress-related damage in cells . The presence of the hydroxyl group in this compound enhances its ability to scavenge free radicals.
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymes : Analogous compounds have shown the ability to inhibit key enzymes involved in neurodegenerative diseases, such as acetylcholinesterase and β-secretase .
- Reduction of Oxidative Stress : The antioxidant properties help mitigate oxidative stress by reducing reactive oxygen species (ROS), which are implicated in various diseases including Alzheimer's disease .
- Cytoprotective Effects : Some studies suggest that similar compounds can protect neuronal cells from apoptosis induced by oxidative stress or inflammatory mediators .
Case Studies and Research Findings
Q & A
Q. What are the recommended safety protocols for handling tert-butyl 2-(4-formyl-3-hydroxyphenoxy)acetate in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. For respiratory protection, employ NIOSH-approved P95 filters for low exposure or OV/AG-P99 cartridges for higher concentrations .
- Ventilation: Work in a fume hood to minimize inhalation risks (H335: Respiratory tract irritation) .
- Spill Management: Absorb spills with inert material (e.g., vermiculite), place in sealed containers, and dispose of via hazardous waste protocols. Avoid drainage systems to prevent environmental contamination .
Q. How can researchers synthesize this compound?
Methodological Answer:
- Key Steps:
- Esterification: React 4-formyl-3-hydroxybenzoic acid with bromoacetic acid tert-butyl ester under basic conditions (e.g., NaH in DMF) to form the acetoxy linkage.
- Protection/Deprotection: Use tert-butyl groups to protect hydroxyl or carboxyl moieties during multi-step syntheses. Cleave tert-butyl esters with trifluoroacetic acid (TFA) in dichloromethane (5 hours, room temperature) .
- Purification: Apply silica gel chromatography with hexane/ethyl acetate gradients to isolate the product .
Q. What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: Use ¹H and ¹³C NMR (e.g., 400 MHz in CDCl₃) to confirm the structure. Key signals include the formyl proton (~10 ppm) and tert-butyl methyl groups (~1.4 ppm) .
- Mass Spectrometry (LC-MS): Verify molecular weight via ESI-MS (e.g., [M+Na]⁺ adducts) with retention time cross-referenced against synthetic intermediates .
- FT-IR: Identify carbonyl (C=O) stretches (1720–1680 cm⁻¹) and phenolic O-H bonds (broad ~3200 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for this compound?
Methodological Answer:
- Cross-Validation: Compare NMR shifts with structurally similar analogs (e.g., tert-butyl 2-(4-aminophenyl)acetate) to identify discrepancies caused by solvent effects or impurities .
- 2D NMR Techniques: Use HSQC and HMBC to resolve overlapping signals (e.g., formyl vs. aromatic protons) .
- Crystallography: If crystalline, employ single-crystal X-ray diffraction with SHELXL refinement to unambiguously assign stereochemistry .
Q. What strategies optimize the stability of this compound under varying conditions?
Methodological Answer:
- Thermal Stability: Conduct thermogravimetric analysis (TGA) to assess decomposition temperatures. Store at –20°C under inert gas (argon) to prevent oxidation.
- Light Sensitivity: Perform UV-Vis stability studies; use amber vials if the compound absorbs strongly below 400 nm .
- pH Sensitivity: Test stability in buffered solutions (pH 3–9) to identify hydrolytic degradation pathways.
Q. How can researchers assess the ecological impact of this compound despite limited data?
Methodological Answer:
- QSAR Modeling: Predict biodegradability and toxicity using quantitative structure-activity relationship (QSAR) tools (e.g., EPI Suite) based on analogs like tert-butyl phenoxyacetates .
- Microtox Assays: Screen for acute toxicity in Vibrio fischeri to estimate EC₅₀ values.
- Soil Mobility Studies: Use HPLC-derived logP values to predict adsorption potential in soil .
Q. What methodologies address low yields in the synthesis of this compound?
Methodological Answer:
- Catalyst Screening: Test palladium or copper catalysts for coupling steps. For example, Pd(OAc)₂/Xantphos improves aryl ether formation .
- Reaction Monitoring: Use in-situ FT-IR or LC-MS to detect intermediates and optimize reaction times.
- Solvent Optimization: Replace polar aprotic solvents (DMF) with THF or toluene to reduce side reactions .
Q. How can this compound be utilized as an intermediate in drug discovery?
Methodological Answer:
- Functionalization: The formyl group enables Schiff base formation with amines, useful for synthesizing hydrazones or imine-linked conjugates .
- Prodrug Design: The tert-butyl ester can be hydrolyzed in vivo to release active carboxylic acids (e.g., anti-inflammatory agents) .
- Structure-Activity Relationship (SAR): Modify the phenolic hydroxyl or formyl moieties to explore bioactivity against targets like kinases or GPCRs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
